CMP (hydrochloride)
CAS No.:
Cat. No.: VC0212080
Molecular Formula: C10H17N · HCl
Molecular Weight: 187.7
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N · HCl |
---|---|
Molecular Weight | 187.7 |
Standard InChI | InChI=1S/C10H17N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H |
Standard InChI Key | RYSRUDSPAWBEGA-UHFFFAOYSA-N |
SMILES | CC(NC)CC1=CCC=CC1.Cl |
Introduction
Chemical Structure and Properties
CMP-5 hydrochloride, also known as 1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine hydrochloride, possesses a distinctive chemical structure that contributes to its biological activity. This compound represents the hydrochloride salt form of the parent compound 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine (CID 4722595) . The addition of the hydrochloride group enhances its solubility profile and stability for research applications.
The molecular structure features a carbazole core with an ethyl substituent at the 9-position, connected via a methylene linker to a secondary amine, which is further attached to a pyridin-2-ylmethyl group. This structural arrangement is critical for its selective binding to the PRMT5 enzyme. The three-dimensional conformation allows for specific interactions within the enzyme's active site, contributing to its selectivity profile.
Physical and Chemical Properties
CMP-5 hydrochloride exhibits several distinctive physicochemical characteristics that are relevant to its research applications and handling requirements. These properties have been extensively documented across multiple research databases.
Property | Value |
---|---|
Molecular Formula | C21H22ClN3 |
Molecular Weight | 351.9 g/mol |
CAS Number | 1030021-40-9 |
IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H |
Standard InChIKey | LTMOFUKBECEABM-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 5 |
The compound demonstrates specific structural features that are crucial for its molecular recognition capabilities. The hydrogen bond donor and acceptor sites facilitate specific interactions with target proteins, while the rotatable bonds provide conformational flexibility necessary for binding to the active site of PRMT5 . These properties collectively contribute to the compound's efficacy as a selective enzyme inhibitor.
Biological Activity and Mechanism of Action
CMP-5 hydrochloride has emerged as a significant research tool due to its highly selective inhibitory action against PRMT5. This specificity makes it particularly valuable for investigating PRMT5-dependent cellular processes and potential therapeutic applications.
PRMT5 Inhibition Profile
PRMT5 belongs to the protein arginine methyltransferase family and catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones. This post-translational modification plays critical roles in regulating gene expression, signal transduction, and cellular differentiation. CMP-5 hydrochloride acts as a potent and selective inhibitor of PRMT5, while displaying no significant activity against related enzymes PRMT1, PRMT4, and PRMT7 .
The selective nature of CMP-5 hydrochloride's inhibitory action provides researchers with a valuable tool for distinguishing PRMT5-specific functions from those mediated by other PRMT family members. This selectivity is particularly important for understanding the unique contributions of PRMT5 to various physiological and pathological processes.
Molecular Mechanism
At the molecular level, CMP-5 hydrochloride selectively blocks symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3) by inhibiting PRMT5 methyltransferase activity . This specific inhibition can modulate gene expression patterns, particularly affecting genes involved in cellular proliferation and cancer progression.
The compound's ability to interfere with this specific post-translational modification has implications for multiple cellular processes, including:
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Transcriptional regulation
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RNA processing
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Signal transduction
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Cell cycle progression
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DNA damage response
By disrupting these PRMT5-dependent processes, CMP-5 hydrochloride can affect cellular function in ways that are particularly relevant to cancer research and potential therapeutic applications.
Signaling Pathway Modulation
Research findings indicate that CMP-5 hydrochloride can modulate the WNT/β-catenin signaling pathway, which is implicated in cell proliferation, differentiation, and survival. This pathway is frequently dysregulated in various cancers, making it an important target for therapeutic intervention.
By inhibiting PRMT5, CMP-5 hydrochloride can potentially reduce the expression of genes associated with cancer progression. This modulation of key signaling pathways provides a mechanistic basis for the compound's observed effects on cancer cells and highlights its potential utility in oncology research.
Desired Concentration | Amount of CMP-5 hydrochloride |
---|---|
1 mM | 0.3519 mg/mL |
5 mM | 1.7595 mg/mL |
10 mM | 3.519 mg/mL |
To enhance solubility during preparation, it is recommended to heat the compound to 37°C followed by ultrasonic bath treatment. Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise compound stability and activity .
Quality Control Considerations
For research applications requiring high precision, verification of compound purity may be necessary. High-performance liquid chromatography (HPLC) analysis with a purity threshold of >98% is commonly used to ensure quality control. This analytical approach helps confirm the identity and purity of the compound prior to experimental use, enhancing data reliability and reproducibility.
Structure-Activity Relationships
The molecular structure of CMP-5 hydrochloride directly influences its biological activity and selectivity profile. Understanding these structure-activity relationships provides insights into the compound's mechanism of action and potential for further optimization.
Key Structural Determinants of Activity
Several structural features of CMP-5 hydrochloride contribute to its selective inhibition of PRMT5:
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The carbazole core, which likely provides a rigid scaffold for optimal positioning of functional groups
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The ethyl substituent at the 9-position of the carbazole, which may influence binding orientation
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The methylene linker connecting the carbazole to the secondary amine, providing necessary spacing
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The pyridin-2-ylmethyl group, which likely participates in specific interactions within the PRMT5 active site
These structural elements collectively contribute to the compound's ability to selectively engage with PRMT5 while avoiding significant interactions with other PRMT family members.
Future Research Directions
The continued investigation of CMP-5 hydrochloride presents numerous opportunities for advancing our understanding of PRMT5 biology and exploring potential therapeutic applications. Several promising research directions warrant further exploration.
Mechanism Elucidation
Detailed structural and biochemical studies to elucidate the precise binding mode and inhibitory mechanism of CMP-5 hydrochloride would enhance our understanding of PRMT5 inhibition. Techniques such as X-ray crystallography, hydrogen-deuterium exchange mass spectrometry, and molecular dynamics simulations could provide valuable insights into these molecular interactions.
Expansion of Therapeutic Applications
Further investigation of CMP-5 hydrochloride's effects across diverse cancer types, particularly those with known PRMT5 dysregulation, could reveal additional therapeutic opportunities. Studies examining potential synergistic effects with established cancer therapies would be particularly valuable for developing combination treatment strategies.
Development of Improved Analogs
The CMP-5 hydrochloride scaffold provides a starting point for medicinal chemistry efforts aimed at developing improved PRMT5 inhibitors. Structure-guided optimization could yield compounds with enhanced potency, selectivity, pharmacokinetic properties, or reduced off-target effects, potentially advancing toward clinical applications.
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